molecular formula C6H4ClN3O3 B061469 6-Chloro-3-nitropicolinamide CAS No. 171178-21-5

6-Chloro-3-nitropicolinamide

Cat. No. B061469
Key on ui cas rn: 171178-21-5
M. Wt: 201.57 g/mol
InChI Key: SZUHUTYSEVDKJJ-UHFFFAOYSA-N
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Patent
US08685970B2

Procedure details

A mixture of 6-chloro-3-nitropicolinonitrile (12 g, 65.4 mmol) and SnCl2.H2O (59 g, 262 mmol) in ethanol (144 ml) was heated to 85° C. for 3 hours. The solution was concentrated under reduced pressure, water was added and a saturated aqueous solution of sodium bicarbonate was added until pH=8. The mixture was extracted with ethyl acetate several times. The combined organic layers were dried (Na2SO4), and concentrated under reduce pressure to afford 6-chloro-3-nitropicolinamide in quantitative yield.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
144 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1.Cl[Sn]Cl.[OH2:16]>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:9])=[O:16])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
Name
Quantity
59 g
Type
reactant
Smiles
Cl[Sn]Cl.O
Name
Quantity
144 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium bicarbonate was added until pH=8
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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